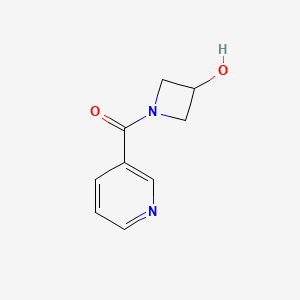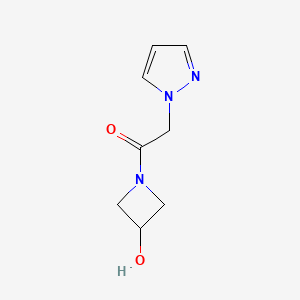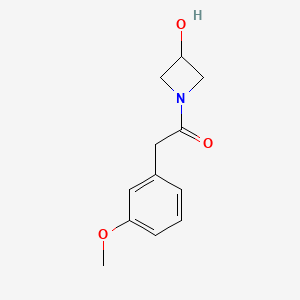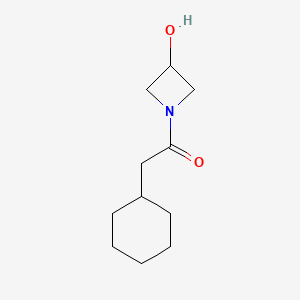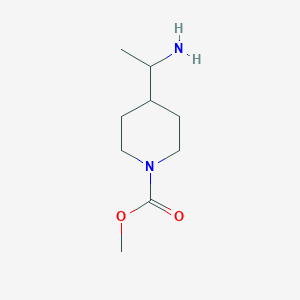
Methyl 4-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1344194-88-2. It has a molecular weight of 186.25 and is typically stored at 4 degrees Celsius. The compound is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is 1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is a powder with a molecular weight of 186.25. It is typically stored at 4 degrees Celsius .
Scientific Research Applications
Antimalarial Activity
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” derivatives have been used in the synthesis of new compounds active against Plasmodium falciparum , the parasite responsible for malaria . The most active molecules were found to be comparable to chloroquine, a commonly used antimalarial drug .
Treatment of Psychotic Disorders
This compound has been used in the synthesis of a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a target for the treatment of psychotic disorders such as schizophrenia . The synthesized compound, AP163, showed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout rats, a model of dopamine-dependent hyperlocomotion .
Synthesis of Antitubercular Agents
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is used as a reactant for the synthesis of antitubercular agents . These agents are used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis .
Aminopyrazine Inhibitors
This compound is also used in the synthesis of aminopyrazine inhibitors . Aminopyrazines are a class of compounds that have various therapeutic applications, including as kinase inhibitors in cancer treatment .
Protein Kinase D Inhibitors
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is used in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D is a target for therapeutic intervention in various diseases, including cancer .
Catalyst for Asymmetric Hydrogenation
This compound is used in the synthesis of a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamides . Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in pharmaceuticals and agrochemicals .
Safety And Hazards
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” has been classified with the hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMHKIQMIXYZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)
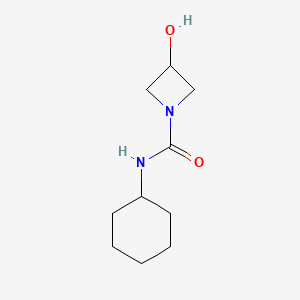
![1-[2-(Methylsulfanyl)benzoyl]azetidin-3-ol](/img/structure/B1468851.png)
![2-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468852.png)

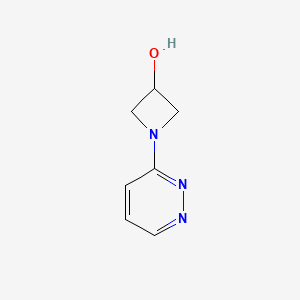

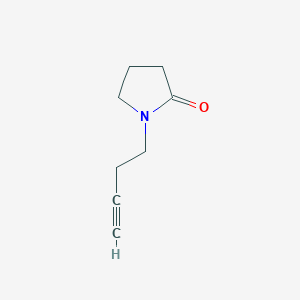
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one](/img/structure/B1468859.png)

